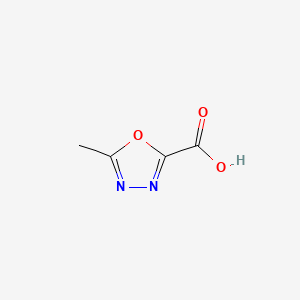
Tetrahydropyrimidin-4(1H)-one
Descripción general
Descripción
Tetrahydropyrimidin-4(1H)-one, also known as a Biginelli compound, is a well-known scaffold in organic chemistry. It is a colorless compound and a crystalline solid .
Synthesis Analysis
The synthesis of 4-oxotetrahydropyrimidine derivatives has been reported in several studies. For instance, phenyl ureas derived from 4-oxotetrahydropyrimidine have been synthesized and evaluated as novel capsid assembly modulators of hepatitis B virus . An efficient method for the synthesis of 4,5-diaryl-3,4-dihydropyrimidin-2(1H)-one using 1,1′-(arylmethylene)diurea and 1-aryl-2-propanone as substrates was developed .Molecular Structure Analysis
The structure of 4-phenyl-6-(p-tolyl)pyrimidin-2(1H)-one, a derivative of tetrahydropyrimidin-4(1H)-one, was determined by single crystal X-rays diffraction analysis . The molecule is non-planar and the crystal packing is mainly stabilized by N–H⋯O and C–H⋯O bonding .Chemical Reactions Analysis
The reactions of pyrimidines with 3-chloropentane-2,4-dione have been studied, leading to the formation of cyclized intermediates .Physical And Chemical Properties Analysis
Tetrahydropyrimidin-4(1H)-one is a crystalline solid with a molecular formula of C4H8N2O and a molecular weight of 100.12 g/mol. It has a melting point of 22°C and dissolves in water to give a neutral solution .Aplicaciones Científicas De Investigación
Anticancer Research
Tetrahydropyrimidin-4(1H)-one derivatives have been extensively studied for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain derivatives have demonstrated moderate to excellent antiproliferative activity against cell lines such as Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM . The introduction of sulfonyl groups to these derivatives has been found to increase their antiproliferative activity, suggesting a potential pathway for the development of new anticancer drugs .
Pharmacology
In pharmacological research, Tetrahydropyrimidin-4(1H)-one derivatives are being explored for their role as inhibitors of specific receptors or enzymes. For example, they have been used to design and synthesize novel inhibitors targeting the fibroblast growth factor receptor (FGFR), which plays a crucial role in tumor growth and development . These inhibitors could provide a new approach to cancer therapy, particularly for tumors that exhibit abnormal FGFR signaling pathway activation .
Materials Science
The compound’s derivatives have applications in materials science, particularly in the synthesis of new molecules with potential use in medical devices and drug delivery systems. Research has shown that certain pyrimidine and caffeine derivatives, which include Tetrahydropyrimidin-4(1H)-one, exhibit significant antitumor activity, indicating their potential in the development of novel therapeutic materials .
Chemistry
Tetrahydropyrimidin-4(1H)-one serves as a key intermediate in organic synthesis, enabling the creation of a variety of complex molecules. Its derivatives are used in the synthesis of compounds with diverse biological activities, which can be further explored for applications in chemical research and industry .
Mecanismo De Acción
Target of Action
Tetrahydropyrimidin-4(1H)-one primarily targets the c-Met kinase site . c-Met is a protein that in humans is encoded by the MET gene. It has a role in cell growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase site, primarily through a hydrophobic region . This interaction can inhibit the function of the c-Met kinase, thereby affecting the cellular processes that this kinase is involved in .
Biochemical Pathways
c-Met is involved in several cellular processes, including cell growth and survival, so the compound’s action could have wide-ranging effects .
Result of Action
Tetrahydropyrimidin-4(1H)-one has shown high antiproliferative activity against cancer cells . This means it can inhibit the proliferation of these cells, potentially slowing the growth of tumors . The compound’s action was found to be dose-dependent, with the cytolytic activity also markedly inhibited .
Direcciones Futuras
Tetrahydropyrimidin-4(1H)-one and its derivatives have shown potential in various areas of research. For instance, phenyl ureas derived from 4-oxotetrahydropyrimidine have shown potential as novel capsid assembly modulators of hepatitis B virus . These compounds may serve as leads for future developments of novel antivirals against HBV .
Propiedades
IUPAC Name |
1,3-diazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABIAKDIZVCTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601987 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10167-09-6 | |
| Record name | Tetrahydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common structural features of Tetrahydropyrimidin-4(1H)-ones described in the research?
A1: The provided research highlights several key structural features of Tetrahydropyrimidin-4(1H)-one derivatives:
- Tetrahydropyrimidine ring conformation: Studies consistently report that the tetrahydropyrimidine ring in these compounds adopts a half-chair conformation. [ [], [], [], [] ]
- Substitutions: Various substitutions at the 3-position of the tetrahydropyrimidine ring are described, including fluorobenzyl groups [ [], [] ], a pyridinylmethyl group [ [] ], and a phenethyl group [ [] ].
- Thioxo group: The presence of a thioxo group at the 2-position is a common feature in the analyzed compounds. [ [], [], [], [], [] ]
Q2: How do these structural features influence the intermolecular interactions observed in the solid state?
A: The presence of N—H and C—H groups alongside the thioxo (C=S) functionality allows for the formation of hydrogen bonds. Specifically, N—H⋯S hydrogen bonds are frequently observed, leading to the formation of one-dimensional structures or sheet-like networks in the crystal lattice. [ [], [], [] ] Additionally, C—H⋯O hydrogen bonds contribute to the formation of sheet-like structures in some derivatives. [ [] ]
Q3: Have any mass spectrometry studies been conducted on Tetrahydropyrimidin-4(1H)-ones?
A: Yes, mass spectrometric analyses, including metastable ion analyses and exact mass measurements, have been performed on cycloalkane/ene-condensed 2-thioxo-2,3,5,6-tetrahydropyrimidin-4(1H)-ones and related [, ]thiazino[3,2-a]pyrimidinones. [ [] ] These studies helped elucidate fragmentation pathways and differentiate between isomeric structures.
Q4: Are there efficient synthetic routes available for the preparation of Tetrahydropyrimidin-4(1H)-ones?
A: Research suggests that a three-component reaction protocol under microwave dielectric heating, employing ionic liquid as a solvent (Ionic Liquid Phase Organic Synthesis, IoLiPOS), presents a viable and potentially advantageous method for the synthesis of 2-thioxo Tetrahydropyrimidin-4-(1H)-ones. [ [] ] This method could offer benefits in terms of reaction efficiency and environmental sustainability.
Q5: Can Tetrahydropyrimidin-4(1H)-ones incorporate fluorine atoms, and if so, what is their significance?
A: Yes, researchers have successfully synthesized and incorporated 2-fluoro- and 2,2-difluoro-3-amino carboxylic acid derivatives into Tetrahydropyrimidin-4(1H)-ones. [ [] ] The incorporation of fluorine atoms allows for detailed structural analysis by 19F-NMR spectroscopy and can impact the conformational preferences and properties of the resulting molecules. This approach provides valuable insights into structure-activity relationships and aids in the development of compounds with potentially improved pharmacological profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)





![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)





